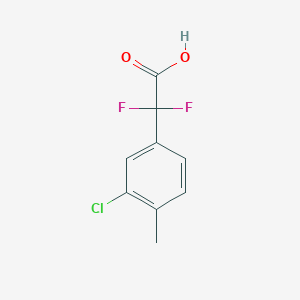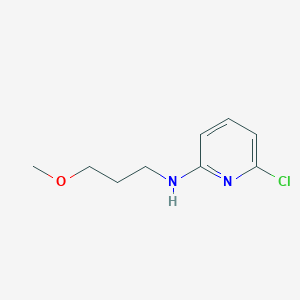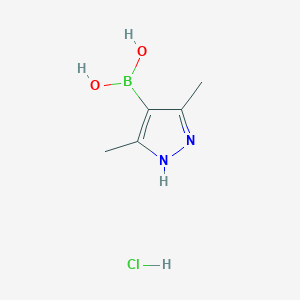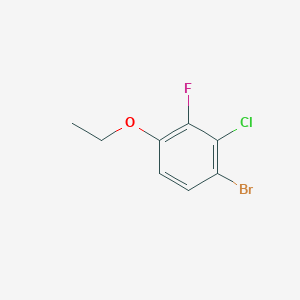
2-(3-Chloro-4-methylphenyl)-2,2-difluoroacetic acid
Overview
Description
The closest compound I found is “3-Chloro-4-methylphenylboronic acid” which has a molecular formula of C7H8BClO2 . It’s used as a reactant in various chemical reactions .
Synthesis Analysis
A new synthesis of a related compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .Molecular Structure Analysis
The molecular structure of the related compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies .Chemical Reactions Analysis
Isocyanates and thioisocyanates, such as 3-CHLORO-4-METHYLPHENYL ISOCYANATE, are incompatible with many classes of compounds, reacting exothermically to release toxic gases .Physical And Chemical Properties Analysis
The related compound, 3-Chloro-4-methylphenylboronic acid, is a solid with a melting point of 228-232 °C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Biologically Active Compounds : The synthesis of 3,3-difluoropyrrolidine hydrochloride, an important synthon in the synthesis of biologically active compounds, starts from 2-chloro-2,2-difluoroacetic acid (Wei, Makowski, & Rutherford, 2012).
- Formation of Difluorophenylacetic Derivatives : N-Acyl-3,3-difluoro-2-oxoindoles, obtained from reactions involving difluoroacetic acid derivatives, lead to the formation of various products including 2-(2-amidoacyl)-2,2-difluoroacetic acids (Boechat et al., 2008).
- Electrochemical Synthesis : Ethyl-2,2-difluoro-2-trimethylsilylacetate, a difluoromethylene building block precursor, has been prepared by electrolysis of ethyl-2-chloro-2,2-difluoroacetate (Clavel et al., 2000).
- Difluoromethylation of Hydroxychalcones : Difluoromethylation of 2-hydroxychalcones using sodium 2-chloro-2,2-difluoroacetate as an agent is a method to obtain aryl difluoromethyl ethers and 2,2-difluoro-2H-benzofuran derivatives (Wang et al., 2015).
Analytical and Environmental Applications
- Derivatization for GC-MS Determination : An improved derivatization technique using trifluoroacetic acid derivatives for GC-MS determination of contaminants in drinking water showcases the utility in analytical chemistry (Kubwabo et al., 2009).
- Electrochemical Degradation of Herbicides : The electrochemical degradation of herbicides like 4-chloro-2-methylphenoxyacetic acid using peroxi-coagulation techniques involves intermediates derived from chlorodifluoroacetic acid (Boye, Brillas, & Dieng, 2003).
Biomedical Research
- Synthesis of Biologically Active Pyrazoles : The CHF2 moiety, a key feature in 2-(3-Chloro-4-methylphenyl)-2,2-difluoroacetic acid, is used in pharmaceuticals and agrochemicals, including the synthesis of 3,4-disubstituted-3-(difluoromethyl)pyrazoles, which are present in many biologically active compounds (Zeng, Xu, & Ma, 2020).
Safety and Hazards
properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-5-2-3-6(4-7(5)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYXLVAVQHOGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)O)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methylphenyl)-2,2-difluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)



![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1395217.png)

